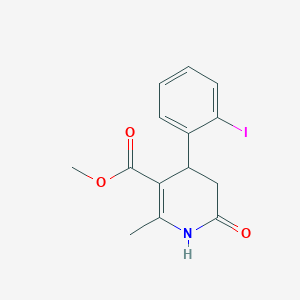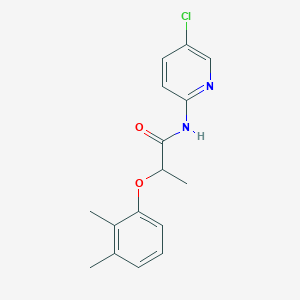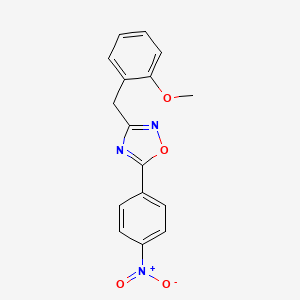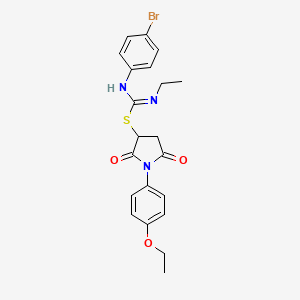
methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a key role in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, this compound has been shown to have anticonvulsant activity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several advantages for lab experiments. This compound is easy to synthesize and has been found to exhibit various biological activities, making it a useful tool for studying the mechanisms of various diseases. However, this compound also has some limitations. For example, it has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the use of this compound as a radiolabeled imaging agent for PET imaging. Additionally, more studies could be conducted to further understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound that has been extensively studied for its scientific research applications. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could focus on the development of new synthesis methods, the use of this compound as a radiolabeled imaging agent, and further understanding of its mechanism of action.
Synthesemethoden
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-iodobenzoic acid with methyl 2-oxo-4-phenylbutanoate in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrazine hydrate to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been extensively studied for its scientific research applications. This compound has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential use as a radiolabeled imaging agent for positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
methyl 4-(2-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO3/c1-8-13(14(18)19-2)10(7-12(17)16-8)9-5-3-4-6-11(9)15/h3-6,10H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIZDOFWXWSPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)